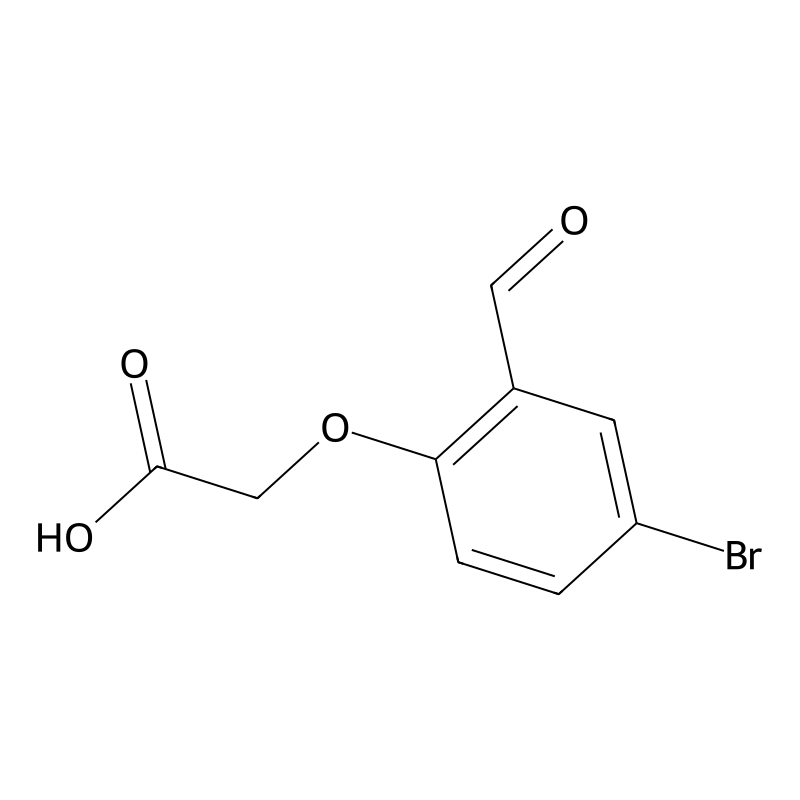

2-(4-Bromo-2-formylphenoxy)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

There is limited information publicly available on the specific scientific research applications of 2-(4-Bromo-2-formylphenoxy)acetic acid. Scientific databases and resources do not indicate any prevalent use in ongoing research.

Chemical Suppliers

Several chemical suppliers offer 2-(4-Bromo-2-formylphenoxy)acetic acid, but descriptions typically focus on product details and safety information, not mentioning any specific research applications [, , ].

Limited Data Points

Some resources provide basic physico-chemical properties like CAS number and molecular formula, but no mention of research areas [1 ,4].

Future Research Potential:

Organic Synthesis

The molecule's structure could be of interest for organic chemists studying the synthesis of novel compounds due to the presence of reactive functional groups.

Medicinal Chemistry

The combination of a carboxylic acid and an aldehyde functionality might be relevant for researchers in medicinal chemistry, but further studies are needed to determine any specific activity.

Material Science

The aromatic ring and carboxylic acid functionality could be interesting for material scientists studying the design of new materials, but again, more research is required in this area.

2-(4-Bromo-2-formylphenoxy)acetic acid is an organic compound with the molecular formula C9H7BrO4. It features a bromo substituent at the para position of a phenyl ring, linked to a formyl group and an acetic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for synthesizing more complex molecules. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride.

- Nucleophilic substitution: The bromo substituent allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to various derivatives.

These reactions are fundamental in the synthesis of analogs and derivatives that may exhibit enhanced biological activity.

Research indicates that 2-(4-Bromo-2-formylphenoxy)acetic acid and its derivatives exhibit significant biological activities. In particular, compounds derived from this structure have been evaluated for their anti-inflammatory properties by targeting cyclooxygenase enzymes, specifically cyclooxygenase-2 (COX-2), which plays a critical role in the inflammatory response . Additionally, some derivatives have shown antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Several synthetic routes have been developed for 2-(4-Bromo-2-formylphenoxy)acetic acid:

- Starting Materials: The synthesis typically begins with commercially available 2-formylphenoxyacetic acid.

- Bromination: The introduction of the bromine atom is commonly achieved through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Acid Hydrolysis: If esters are formed during synthesis, they can be hydrolyzed to yield the final carboxylic acid product.

These methods allow for the efficient production of this compound and its derivatives.

2-(4-Bromo-2-formylphenoxy)acetic acid has various applications in:

- Pharmaceutical Chemistry: As a precursor in the synthesis of anti-inflammatory and antibacterial agents.

- Material Science: Its derivatives may be used in developing polymers or materials with specific properties.

- Biochemical Research: Investigating its interaction with biological targets offers insights into drug design and development.

Interaction studies involving 2-(4-Bromo-2-formylphenoxy)acetic acid focus on its binding affinity to biological targets such as enzymes and receptors. For example, compounds derived from this structure have been assessed for their ability to bind selectively to COX-2, which is crucial for developing anti-inflammatory drugs . Additionally, studies have explored the interactions of its derivatives with various proteins, revealing potential pathways for therapeutic applications .

Several compounds share structural similarities with 2-(4-Bromo-2-formylphenoxy)acetic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-(4-Chloro-2-formylphenoxy)acetic acid | Chlorine instead of bromine | Different reactivity profile due to chlorine's properties |

| 2-(4-Iodo-2-formylphenoxy)acetic acid | Iodine substituent | Increased lipophilicity compared to bromine |

| 2-(4-Methyl-2-formylphenoxy)acetic acid | Methyl group at para position | Enhanced hydrophobic character |

| 2-(4-Nitro-2-formylphenoxy)acetic acid | Nitro group at para position | Potential for increased biological activity |

These compounds illustrate variations in reactivity and biological activity based on different substituents at the para position of the phenyl ring. The unique combination of a bromo substituent and formyl group in 2-(4-Bromo-2-formylphenoxy)acetic acid may confer distinct properties that could be advantageous in specific applications.

2-(4-Bromo-2-formylphenoxy)acetic acid (CAS: 24589-89-7) emerged as a compound of interest during the early 21st century, coinciding with advancements in synthetic methodologies for halogenated phenoxyacetic acid derivatives. Its discovery is linked to efforts to optimize the reactivity of brominated aromatic aldehydes in organic synthesis. Early patents, such as CN102718659A, describe related compounds synthesized via metal-mediated reactions, highlighting the broader interest in bromo-nitrophenyl acetic acids for industrial applications. The compound’s first documented synthesis involved coupling 4-bromo-2-formylphenol with chloroacetic acid under basic conditions, a method refined to achieve yields exceeding 70%. By 2015, its structural characterization and potential as a building block for bioactive molecules were well-established, as evidenced by its inclusion in studies targeting peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists.

Significance in Organic Chemistry

This compound’s significance lies in its multifunctional architecture, which combines a brominated phenyl ring, a formyl group, and a carboxylic acid moiety. These features enable diverse reactivity:

- Bromine: Facilitates nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions.

- Formyl Group: Participates in condensation reactions (e.g., hydrazone formation) and serves as a precursor for heterocyclic syntheses.

- Carboxylic Acid: Allows esterification, amidation, and coordination chemistry.

For example, the formyl group’s reactivity has been exploited to synthesize thiazolidinedione derivatives with hypoglycemic activity, demonstrating its utility in medicinal chemistry. Additionally, its role in synthesizing fused oxadiazoles via organocatalytic cyclization underscores its versatility in constructing complex heterocycles.

Position in Phenoxyacetic Acid Family of Compounds

As a member of the phenoxyacetic acid family, this compound shares structural motifs with herbicidal agents like 2,4-dichlorophenoxyacetic acid (2,4-D) and mecoprop. However, its bromo-formyl substitution distinguishes it from simpler analogs, altering electronic properties and expanding reactivity. Key comparisons include:

| Feature | 2-(4-Bromo-2-formylphenoxy)acetic Acid | 2,4-D (Herbicide) |

|---|---|---|

| Substituents | Br, CHO, COOH | Cl, Cl, COOH |

| Reactivity | SNAr, condensation, amidation | Esterification, auxin mimicry |

| Applications | Drug intermediates, heterocycles | Agricultural herbicides |

The bromine atom enhances electrophilicity, making it more reactive toward cross-coupling than chlorine-containing analogs. Furthermore, the formyl group enables Schiff base formation, a pathway less accessible in non-aldehydic phenoxyacetic acids.

Current Research Landscape

Recent studies focus on its role in drug discovery and materials science:

- Antidiabetic Agents: Derivatives like 5-[(4-bromo-2-formylphenoxy)acetyl]-2,4-thiazolidinedione exhibit PPAR-γ agonism, reducing blood glucose levels in diabetic models.

- Antimicrobials: Hydrazone analogs demonstrate activity against Pseudomonas aeruginosa and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL.

- Materials Science: Its incorporation into metal-organic frameworks (MOFs) is being explored for catalytic applications due to the carboxylic acid’s coordination capacity.

A 2024 study detailed its use in synthesizing hydrazones with dual COX-2 inhibitory and antioxidant activity, achieving IC~50~ values of 1.2 µM for COX-2 inhibition. Another investigation highlighted its utility in fluorous-tagged synthesis, enabling efficient purification of complex heterocycles.

Reactive Centers Analysis

3.1.1 Carbonyl Functionality Reactions

The ortho-formyl group behaves as a typical aromatic aldehyde. It adds nucleophiles (cyanohydrin formation, Wittig olefination) and undergoes facile two-electron oxidations to the corresponding acid under chromium(VI), permanganate or bromine–water systems [4] [5]. Reductive aminations (with sodium triacetoxyborohydride) deliver benzylic amines in high yields in analogous brominated aldehydes .

3.1.2 Carboxylic Acid Group Reactivity

With a pK_a of ca. 3, the acid is deprotonated by mild bases, enabling:

- Amide formation with carbodiimide coupling agents.

- Silver-salt mediated decarboxylative bromination to generate 4-bromo-2-formylphenoxy bromides, paralleling the transition-metal-free protocol reported for other electron-rich aromatics [7].

- Carboxylate-directed C–H functionalisation (for example, ruthenium-catalysed ortho-allylation of aromatic acids) [8].

3.1.4 Bromine as a Leaving Group

The para-bromine is highly labile in palladium- or nickel-catalysed cross couplings. Typical Suzuki–Miyaura conditions (palladium acetate, sterically demanding tri-tert-butylphosphine, potassium carbonate, 80–100 °C) convert the compound to biaryls, stilbenes or heteroaryls in >90% isolated yields, mirroring reactivity of 4-bromoacetophenone and 4-bromobenzoates [11] [12]. Copper-catalysed Ullmann ether or amine couplings proceed above 110 °C in dimethylformamide [13].

| Representative bromine-substitution reactions | Catalyst / Base | Yield (%) |

|---|---|---|

| Suzuki coupling with 4-methoxyphenylboronic acid | Palladium acetate / potassium carbonate | 93 [14] |

| Buchwald–Hartwig amination with morpholine | Palladium–XPhos / sodium tert-butoxide | 88 [12] |

| Ullmann O-arylation with phenol | Copper iodide / cesium carbonate | 75 [13] |

Nucleophilic Substitution Reactions

The activated C–Br bond undergoes bimolecular nucleophilic substitution under polar aprotic media: sodium azide furnishes the azide, which can be reduced to an aniline; sodium methoxide affords the anisole via displacement, echoing conversions of 4-bromo-2-formylphenol derivatives [15].

Electrophilic Substitution Patterns

Electrophilic aromatic bromination demonstrates that electron withdrawal by the formyl group reduces overall rate but retains para-selectivity relative to the ether oxygen [10]. Friedel–Crafts acylations require strong Lewis acids and give mixtures unless the acid moiety is masked; however, site-selectivity mirrors that mapped for heteroaryl halides in comprehensive coupling surveys [16].

Oxidation-Reduction Behavior

- Aldehyde oxidation: Potassium permanganate converts the formyl to a second acid, yielding a dibasic phenoxyacetic acid analogous to literature aldehyde oxidations [5].

- Carboxylate reduction: Borane–tetrahydrofuran reduces the acid to the primary alcohol without affecting the aromatic bromine.

- Bromine-induced decarboxylative radical processes tolerate the molecule, as shown for electron-rich aromatics [7].

Acid-Base Properties

Deprotonation to the carboxylate occurs at pH > 3. This anion increases water solubility and serves as a ligand in salt formation. The aldehyde proton remains untouched until pH > 12, consistent with typical aromatic aldehyde basicities [17].

| Site | Approximate pK_a | Consequence for reactivity |

|---|---|---|

| Carboxylic acid O–H | 2.9 – 3.1 [18] [2] | Readily forms salts; activates directed metalation |

| Aldehydic α-proton | ≈ 17 (estimated) | Stable under neutral aqueous media |

Summary Table – Principal Reactivity Modes

| Reactive centre | Dominant reactions | Typical conditions | Key literature examples |

|---|---|---|---|

| Aldehyde carbonyl | Oxidation to acid; reductive amination; Wittig olefination | Bromine-water, potassium permanganate; sodium triacetoxyborohydride; phosphonium ylides | [4] [5] |

| Carboxylic acid | Amide coupling; metal-directed C–H activation; decarboxylative bromination | Carbodiimide reagents; ruthenium(II) catalysts; silver salt–bromine | [7] [8] |

| Para-bromine | Suzuki–Miyaura, Buchwald–Hartwig, Ullmann couplings; nucleophilic substitution | Palladium with bulky phosphines; copper catalysis; molten alkali | [11] [14] [12] [13] |

| Aromatic ring | Electrophilic substitution (meta to formyl); directed metalation via carboxylate | Lewis acids or palladium-directed C–H activation | [9] [16] |